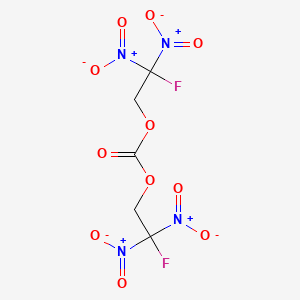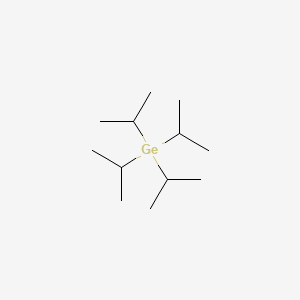
Germanium, tetraisopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Germanium, tetraisopropyl- can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with isopropanol (C₃H₈O) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
GeCl4+4C3H8O→Ge(OCH(CH3)2)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of Germanium, tetraisopropyl- involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Germanium, tetraisopropyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form germanium dioxide (GeO₂) and isopropanol.
Oxidation: Can be oxidized to form germanium dioxide.
Substitution: Reacts with other alcohols to form different germanium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water is the reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Other alcohols such as methanol or ethanol can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Germanium dioxide (GeO₂) and isopropanol.
Oxidation: Germanium dioxide (GeO₂).
Substitution: Different germanium alkoxides depending on the alcohol used.
Scientific Research Applications
Germanium, tetraisopropyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Germanium, tetraisopropyl- in biological systems involves its interaction with cellular components. It is believed to enhance the activity of mitochondrial enzymes, improve cell energy supply, and stimulate tissue oxygenation. These effects contribute to its potential anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Germanium dioxide (GeO₂): A common oxidation product of Germanium, tetraisopropyl-.
Germanium tetrachloride (GeCl₄): A precursor used in the synthesis of Germanium, tetraisopropyl-.
Germanium sesquioxide (Ge₂O₃): Another germanium compound with different properties and applications
Uniqueness
Germanium, tetraisopropyl- is unique due to its specific structure and reactivity. Its ability to form stable alkoxides makes it valuable in various chemical syntheses and industrial applications. Additionally, its potential biological activities set it apart from other germanium compounds .
Properties
CAS No. |
4593-82-2 |
|---|---|
Molecular Formula |
C12H28Ge |
Molecular Weight |
244.98 g/mol |
IUPAC Name |
tetra(propan-2-yl)germane |
InChI |
InChI=1S/C12H28Ge/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
VIOZOELPIXYDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ge](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
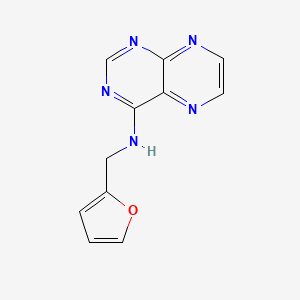
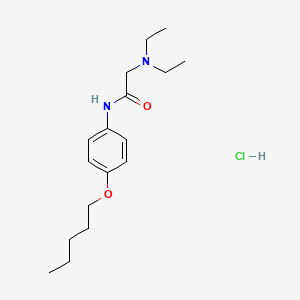
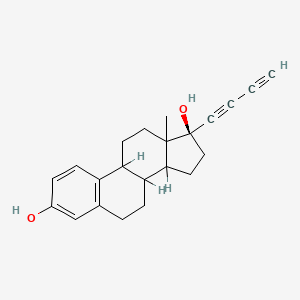
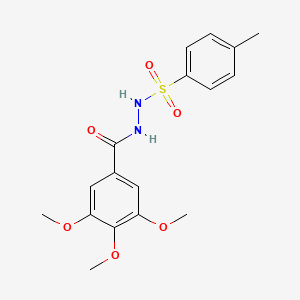
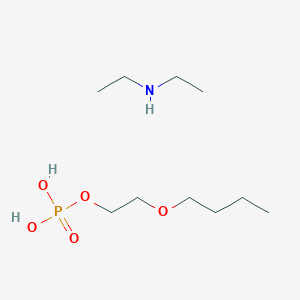
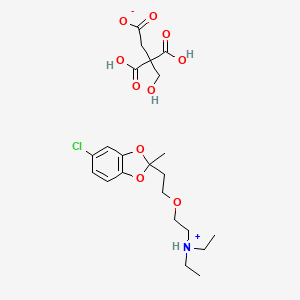
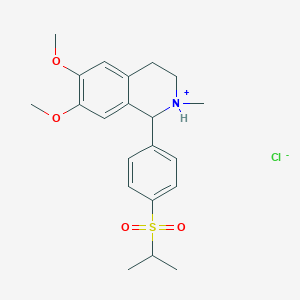
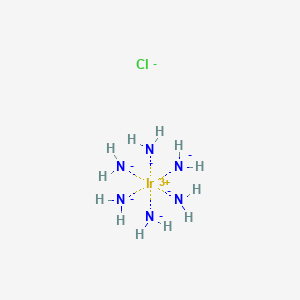

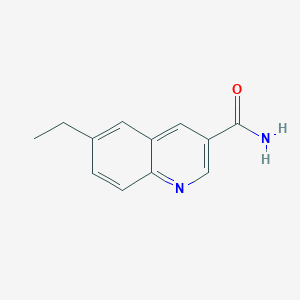
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
